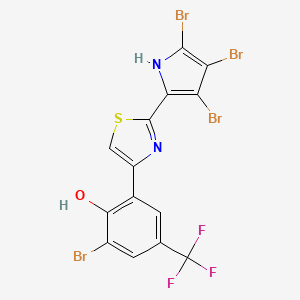
Pomalidomide-5-C12-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5-C12-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its use in cancer treatment, particularly multiple myeloma. This compound is a cereblon (CRBN) ligand used in the recruitment of CRBN protein, and it can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5-C12-NH2 (hydrochloride) involves the functionalization of pomalidomide with a C12 alkyl chain and an amine group. The reaction typically involves peptide coupling reactions due to the presence of an amine group . The compound is then converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of Pomalidomide-5-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-5-C12-NH2 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive amine and alkyl groups. It can also participate in reductive amination reactions, allowing for the attachment of various functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving Pomalidomide-5-C12-NH2 (hydrochloride) include carboxyl linkers, reducing agents, and peptide coupling reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions are typically conjugates of Pomalidomide-5-C12-NH2 (hydrochloride) with other molecules, such as proteins or peptides, forming PROTACs .
Scientific Research Applications
Pomalidomide-5-C12-NH2 (hydrochloride) has a wide range of applications in scientific research. It is primarily used in the development of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This makes it a valuable tool in the study of protein function and the development of new therapeutic strategies .
In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is used to study the mechanisms of protein degradation and to develop new treatments for diseases such as cancer .
Mechanism of Action
Pomalidomide-5-C12-NH2 (hydrochloride) exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins within cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Pomalidomide-5-C12-NH2 (hydrochloride) include other pomalidomide derivatives such as Pomalidomide-PEG2-C2-NH2 (hydrochloride) and Pomalidomide-C3-NH2 (hydrochloride) .
Uniqueness: What sets Pomalidomide-5-C12-NH2 (hydrochloride) apart from other similar compounds is its specific structure, which includes a C12 alkyl chain and an amine group. This structure allows for unique interactions with target proteins and makes it particularly effective in the formation of PROTACs .
Properties
Molecular Formula |
C25H37ClN4O4 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
5-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H36N4O4.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-27-18-11-12-19-20(17-18)25(33)29(24(19)32)21-13-14-22(30)28-23(21)31;/h11-12,17,21,27H,1-10,13-16,26H2,(H,28,30,31);1H |
InChI Key |
OJPOYIIDYYDEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


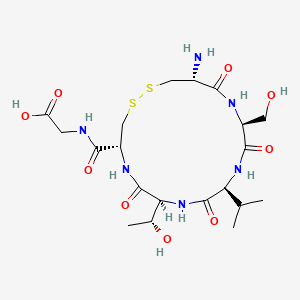


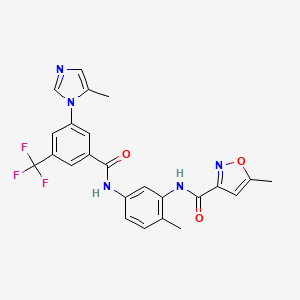
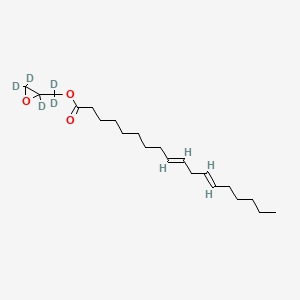
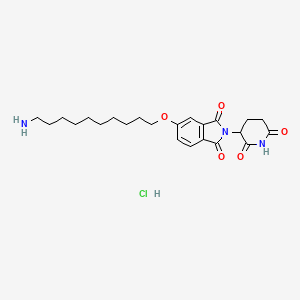
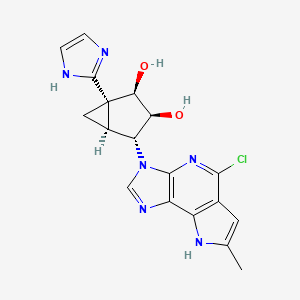
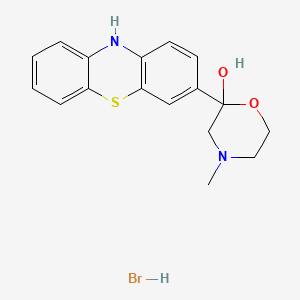
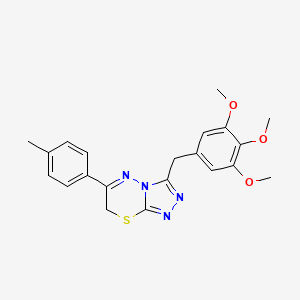

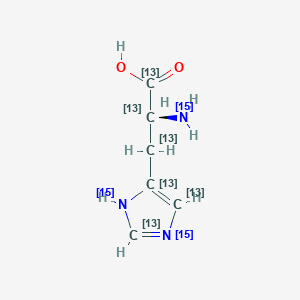
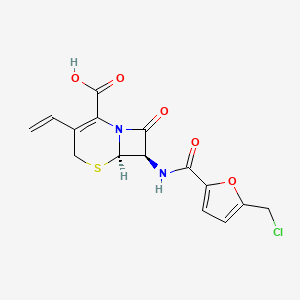
![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
